3-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
3-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group, a methyl-amino linker, and a 6-chloro-pyridin-3-ylmethyl substituent. Its molecular formula is C₁₆H₂₃ClN₂O₃, with a molecular weight of 326.82 g/mol . The compound is structurally characterized by a piperidine ring substituted at the 3-position with a methyl-amino group and a 6-chloro-pyridinyl moiety, while the 1-position is protected by a tert-butyl carbamate group.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridin-3-yl)methyl-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-9-5-6-14(12-21)20(4)11-13-7-8-15(18)19-10-13/h7-8,10,14H,5-6,9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFJNTBRETZRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-[(6-chloro-pyridin-3-yl)methyl]-N-methyl-piperidine-1-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 340.85 g/mol. It features a piperidine ring, a chloro-substituted pyridine moiety, and a tert-butyl ester group, which contribute to its unique chemical behavior and biological interactions.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
- Receptor Modulation : The compound's structural features suggest that it may interact with various receptors, influencing physiological responses.
- Antiproliferative Effects : Some studies have reported that this compound can exhibit antiproliferative effects against certain cancer cell lines, indicating potential therapeutic applications.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the chloro substituent on the pyridine ring enhances its binding affinity to target proteins, thereby modulating their activity.
Case Studies
Several studies have explored the biological activity of related compounds and analogs:
- Study on Anticancer Activity : A study demonstrated that structurally similar compounds exhibited significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine was found to enhance activity .
- Enzyme Interaction Studies : Research involving enzyme assays showed that compounds with similar structures could inhibit protein tyrosine kinases, which are crucial in cancer progression .
Comparative Analysis
To better understand the biological implications of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-butyl 4-(6-amino-pyridin-3-yl)piperidine-1-carboxylate | C17H24N2O2 | Amino group instead of methylamino | Moderate enzyme inhibition |
| tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate | C18H26N2O2 | Dimethylamino substitution | High receptor modulation |
| This compound | C17H26ClN3O | Chloro substituent on pyridine ring | Significant antiproliferative effects |
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Positional Isomerism : The tert-butyl carbamate group at the 1-position is conserved, but substituent placement (3- vs. 4-position) alters steric and electronic interactions. For example, the 4-substituted pyridine derivative (MW 326.82) shares the same molecular weight as the target compound but differs in spatial orientation .
- Halogen Effects : Bromine substitution (356.27 g/mol in ) increases molecular weight and polarizability compared to chlorine, which may enhance binding affinity in hydrophobic pockets.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
- Lipophilicity : The target compound’s XLogP3 of 2.9 suggests moderate lipophilicity, suitable for blood-brain barrier penetration. The pyridazine analogue (XLogP3 1.8 ) is more hydrophilic due to additional oxygen atoms.
- Polar Surface Area : The pyridazine derivative’s higher TPSA (67.8 Ų vs. 51.7 Ų) correlates with increased hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.
Q & A
Q. What are the key considerations for synthesizing 3-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection of functional groups and coupling reactions. Key steps include:
- Selective acylation : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by coupling with 6-chloropyridine-3-methylamine derivatives .
- Solvent selection : Dichloromethane or ethyl acetate under inert atmospheres minimizes side reactions .
- Temperature control : Maintain reactions at 0–25°C during sensitive steps (e.g., amine coupling) to prevent degradation .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl group at δ 1.4 ppm, pyridine protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~366) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide bands .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent decomposition .
- Solubility considerations : Dissolve in anhydrous DMSO or DCM for long-term stability; avoid aqueous buffers unless stabilized .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 6-chloropyridine with bromo/nitro derivatives) to assess electronic effects .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Data correlation : Map substituent effects (e.g., electron-withdrawing groups on pyridine) to activity trends using multivariate analysis .
Q. What methodologies are employed to investigate the compound’s interaction with biological targets like enzymes or receptors?
- Methodological Answer :
- Biophysical techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) with immobilized targets .
- X-ray crystallography : Resolve co-crystal structures to identify binding pocket interactions (e.g., hydrogen bonds with piperidine nitrogen) .
- Computational modeling : Perform molecular dynamics simulations to predict binding modes and affinity .
Q. How can researchers resolve contradictions in biochemical activity data observed between this compound and its structural analogs?
- Methodological Answer :
- Systematic variation : Synthesize analogs with incremental structural changes (e.g., positional isomers of chloro substituents) to isolate activity determinants .
- Meta-analysis : Compare datasets across studies, accounting for assay conditions (e.g., pH, ionic strength) that may alter protonation states .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways or off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
